molecular formula C18H35NOSi B12566079 N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide CAS No. 310897-00-8

N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide

Cat. No.: B12566079
CAS No.: 310897-00-8
M. Wt: 309.6 g/mol
InChI Key: VRMPIHROTNELJH-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide is a synthetic organic compound characterized by the presence of a trimethylsilyl group and a non-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide can be achieved through several methods. One common approach involves the electrophilic activation of amides, which allows for the direct synthesis of enamides. This method employs reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar electrophilic activation methods. The use of commercially available reagents and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide involves its interaction with molecular targets through its trimethylsilyl group. This group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The molecular pathways involved include nucleophilic attack and electrophilic activation, which facilitate the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide is unique due to its specific structure, which combines a trimethylsilyl group with a non-2-enamide backbone. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

310897-00-8

Molecular Formula

C18H35NOSi

Molecular Weight

309.6 g/mol

IUPAC Name

N,N-diethyl-3-(2-trimethylsilylethenyl)non-2-enamide

InChI

InChI=1S/C18H35NOSi/c1-7-10-11-12-13-17(14-15-21(4,5)6)16-18(20)19(8-2)9-3/h14-16H,7-13H2,1-6H3

InChI Key

VRMPIHROTNELJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(=O)N(CC)CC)C=C[Si](C)(C)C

Origin of Product

United States

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